2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is recognized for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry and drug development. Its unique structural features make it a valuable target for research, especially concerning enzyme inhibition and cancer treatment.
The compound is cataloged under the identifier 923283-87-8 and can be sourced from various chemical suppliers. Its synthesis typically involves specific cyclization reactions of precursors under controlled conditions, often utilizing bases and polar solvents .
2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is classified as a heterocyclic organic compound. It features a pyrazolo ring fused with a pyrimidine structure, which contributes to its biological activity and chemical reactivity.
The synthesis of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one generally involves cyclization reactions. A common synthetic route includes the reaction of 4-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine with nucleophiles in the presence of bases like potassium carbonate. The reaction typically occurs in polar solvents such as dimethylformamide at elevated temperatures .
The cyclization process requires careful control of temperature and reaction time to optimize yield and purity. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and reduce environmental impact while maintaining product quality .
The compound has a molecular formula of C₁₀H₁₂N₄O and a molecular weight of approximately 204.23 g/mol. The structural uniqueness arises from the fused pyrazolo and pyrimidine rings, which contribute to its biological properties.
2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one participates in various chemical reactions:
The outcomes of these reactions can lead to hydroxylated derivatives upon oxidation, alcohols upon reduction, and various substituted pyrazolopyrimidines through substitution reactions.
The mechanism of action for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), crucial for cell cycle regulation. By binding to CDK2's active site, the compound prevents substrate phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells .
2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various synthetic transformations relevant to medicinal chemistry.
2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several applications in scientific research:
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural mimicry of purine nucleotides. This bicyclic framework consists of a pyrazole ring fused with a pyrimidine ring at the [3,4-d] position, creating a planar, electron-rich system capable of diverse non-covalent interactions with biological targets. The scaffold's synthetic versatility allows strategic substitutions at positions N-1, C-2, N-6, and C-5, enabling fine-tuning of pharmacodynamic and pharmacokinetic properties. Historically, this molecular architecture has yielded compounds with exceptional target selectivity across multiple therapeutic areas, including oncology, immunology, and infectious diseases, positioning it as a cornerstone in rational drug design [1] [4].
The medicinal exploration of pyrazolo[3,4-d]pyrimidines began in the mid-20th century, with Robins et al. first reporting the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives in 1956 via cyclization of 4-amino-1H-pyrazole-5-carboxamides with formamide. This foundational work established practical routes to access the core scaffold [4]. Subsequent decades witnessed strategic structural refinements:
Table 1: Key Milestones in Pyrazolo[3,4-d]pyrimidine Medicinal Chemistry
Year | Development | Therapeutic Area | Representative Compound |
---|---|---|---|
1956 | First synthetic routes established | N/A | Unsubstituted core |
1990s | Kinase inhibitor scaffold optimization | Oncology | Roscovitine (CDK inhibitor) |
1998 | PDE5 inhibition for erectile dysfunction | Urology | Sildenafil |
2020s | Broad-spectrum antiproliferative derivatives | Oncology | NCI-screened pyrazolopyrimidines |
2024 | Antimalarial DHODH inhibitors | Infectious Diseases | DSM1465 (PfDHODH inhibitor) |
Recent innovations leverage computational chemistry for scaffold hopping. For example, replacing the pyrrole ring in dihydroorotate dehydrogenase (DHODH) inhibitors with N-methylpyrazole yielded Plasmodium-selective antimalarials (e.g., DSM1465) with picomolar cellular potency. This exemplifies the scaffold's adaptability in addressing emerging resistance mechanisms [6].
2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exemplifies contemporary target-focused applications of the scaffold. Its structure features:
Table 2: Pharmacological Profiles of 2-Isopropyl Derivatives
Biological Target | C-5 Modification | Key Activity | Reference |
---|---|---|---|
Plasmodium DHODH | 3-Trifluoromethylphenyl | Pf3D7 EC₅₀ = 0.19 µM; HsDHODH selectivity | [6] |
Phosphodiesterases (PDE) | 5-Benzyl | PDE5 inhibition comparable to sildenafil | [3] [8] |
CDK2/Cyclin A | Arylideneamino groups | Antiproliferative GI₅₀ = 1.42–3.95 µM (A498) | [1] |
Antimalarial agents | 5-(2-Chlorobenzyl) | P. falciparum IC₅₀ = 0.06–0.97 µM | [8] |
Kinase Selectivity Profiling: Molecular modeling reveals that the 2-isopropyl group orients the core in ATP-binding clefts, while C-5 aryl extensions exploit allosteric pockets. Derivatives like 5-benzyl-3-isopropyl analogues exhibit dual CDK2/PDE inhibition, with IC₅₀ values spanning 0.08–0.72 µM against cancer cells. This polypharmacology enables multitarget engagement but requires careful optimization to minimize off-target effects [1] [8].
Antiparasitic Applications: Howard et al. demonstrated that 5-(2-chlorobenzyl)-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one achieves submicromolar inhibition of Plasmodium falciparum (IC₅₀ = 0.06–0.97 µM) while sparing human PDE isoforms (hPDE9 IC₅₀ = 1.8 µM). This selectivity stems from differential binding pocket geometries between parasitic and human targets, validated via homology modeling of PfPDEα-δ enzymes [8].
Synthetic Accessibility: The compound’s efficient synthesis enables rapid diversification:
Table 3: Comparative Efficacy of 2-Isopropyl Derivatives Against Parasitic Targets
Compound | P. falciparum IC₅₀ (µM) | Selectivity Index (vs. HsDHODH/PDE) | Key Structural Feature |
---|---|---|---|
5-Benzyl-3-isopropyl derivative | 0.08–0.72 | >10-fold | Unsubstituted benzyl |
5-(2-Chlorobenzyl)-3-isopropyl derivative | 0.06–0.97 | >20-fold | Ortho-chloro substitution |
DSM705 (pyrrole analogue) | 0.15 | 8-fold | Pyrrole core |
Molecular dynamics simulations confirm that the 2-isopropyl group stabilizes the twisted pyrazole conformation, enabling optimal van der Waals contacts with conserved residues in PfDHODH (e.g., Arg265, Phe227). This explains the 20-fold potency gain over earlier pyrrole-based leads like DSM705 [6]. The scaffold’s future potential lies in hybrid derivatives—such as C-5 tethered kinase-PDE bifunctional inhibitors—for overcoming resistance in oncology and infectious diseases [1] [6] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1